molecular formula C20H16ClN5O3 B12219359 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one

Cat. No.: B12219359
M. Wt: 409.8 g/mol
InChI Key: SPOXQSKMGFSISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a benzimidazole ring, and a pyridazinone core

Preparation Methods

The synthesis of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Chemical Reactions Analysis

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of cellular processes such as DNA replication and protein synthesis. This inhibition results in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

When compared to similar compounds, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-4-chloro-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one

InChI

InChI=1S/C20H16ClN5O3/c1-25-15-5-3-2-4-13(15)24-20(25)26-19(27)18(21)14(10-23-26)22-9-12-6-7-16-17(8-12)29-11-28-16/h2-8,10,22H,9,11H2,1H3

InChI Key

SPOXQSKMGFSISU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)NCC4=CC5=C(C=C4)OCO5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.